molecular formula C14H13N3O B13884918 2-(1H-benzimidazol-2-yl)-5-methoxyaniline

2-(1H-benzimidazol-2-yl)-5-methoxyaniline

Cat. No.: B13884918
M. Wt: 239.27 g/mol
InChI Key: RHMQXMRZZSBAOZ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-5-methoxyaniline is a heterocyclic aromatic organic compound. It features a benzimidazole ring fused with an aniline moiety, where the benzimidazole is substituted at the 2-position with a methoxy group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-2-yl)-5-methoxyaniline typically involves the condensation of o-phenylenediamine with methoxy-substituted aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The general reaction conditions include refluxing the reactants in a suitable solvent such as ethanol or acetic acid, often in the presence of a catalyst like hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzimidazol-2-yl)-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)-5-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-methoxyaniline involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methoxyaniline

InChI

InChI=1S/C14H13N3O/c1-18-9-6-7-10(11(15)8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)

InChI Key

RHMQXMRZZSBAOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)N

Origin of Product

United States

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